molecular formula C11H10ClN3O B1480916 1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098147-42-1

1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480916
CAS No.: 2098147-42-1
M. Wt: 235.67 g/mol
InChI Key: FDWUXPZSBIBJRE-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining a furan ring and an imidazo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and imidazo[1,2-b]pyrazole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-1H-imidazo[1,2-b]pyrazole: Lacks the furan ring, which may affect its biological activity and chemical reactivity.

    6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazole: Lacks the chloroethyl group, which may influence its ability to undergo substitution reactions.

Uniqueness: 1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of both the furan ring and the chloroethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chloroethyl)-6-(furan-2-yl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-3-4-14-5-6-15-11(14)8-9(13-15)10-2-1-7-16-10/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWUXPZSBIBJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
Reactant of Route 6
1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

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